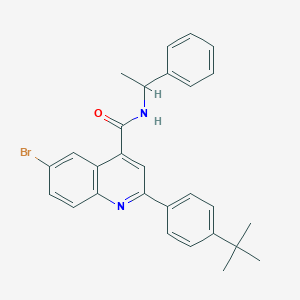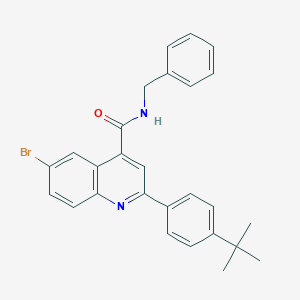![molecular formula C31H37NO4S B452638 propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B452638.png)
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene core, followed by the introduction of the tert-butylphenyl and cyclopentyloxyphenyl groups. The final step involves the esterification of the carboxylate group with propanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure and functional groups.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific protein.
相似化合物的比较
Similar Compounds
- Propyl 4-(4-tert-butylphenyl)-2-({[4-(methoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate
- Propyl 4-(4-tert-butylphenyl)-2-({[4-(ethoxy)phenyl]carbonyl}amino)-5-methylthiophene-3-carboxylate
Uniqueness
propyl 4-(4-tert-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required.
属性
分子式 |
C31H37NO4S |
|---|---|
分子量 |
519.7g/mol |
IUPAC 名称 |
propyl 4-(4-tert-butylphenyl)-2-[(4-cyclopentyloxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C31H37NO4S/c1-6-19-35-30(34)27-26(21-11-15-23(16-12-21)31(3,4)5)20(2)37-29(27)32-28(33)22-13-17-25(18-14-22)36-24-9-7-8-10-24/h11-18,24H,6-10,19H2,1-5H3,(H,32,33) |
InChI 键 |
ORJWAVZRGDTQOQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CC=C(C=C3)OC4CCCC4 |
规范 SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CC=C(C=C3)OC4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-N-(7-{[(2-phenyl-4-quinolinyl)carbonyl]amino}heptyl)-4-quinolinecarboxamide](/img/structure/B452555.png)


![Methyl 2-[(1-adamantylacetyl)amino]-4-(4-butylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452559.png)

![2-(1-adamantyl)-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B452567.png)
![2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)quinoline-4-carboxamide](/img/structure/B452570.png)
![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B452571.png)
![Dimethyl 5-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B452572.png)
![Methyl 2-[(1-adamantylacetyl)amino]-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452574.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B452575.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452577.png)

